Apoptosis inducer 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

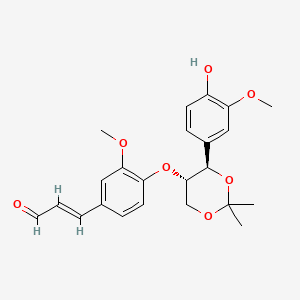

Molecular Formula |

C23H26O7 |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

(E)-3-[4-[[(4R,5S)-4-(4-hydroxy-3-methoxyphenyl)-2,2-dimethyl-1,3-dioxan-5-yl]oxy]-3-methoxyphenyl]prop-2-enal |

InChI |

InChI=1S/C23H26O7/c1-23(2)28-14-21(22(30-23)16-8-9-17(25)19(13-16)26-3)29-18-10-7-15(6-5-11-24)12-20(18)27-4/h5-13,21-22,25H,14H2,1-4H3/b6-5+/t21-,22+/m0/s1 |

InChI Key |

DDHWUUIRJWRTCF-XPBWLIJGSA-N |

Isomeric SMILES |

CC1(OC[C@@H]([C@H](O1)C2=CC(=C(C=C2)O)OC)OC3=C(C=C(C=C3)/C=C/C=O)OC)C |

Canonical SMILES |

CC1(OCC(C(O1)C2=CC(=C(C=C2)O)OC)OC3=C(C=C(C=C3)C=CC=O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and synthesis of novel apoptosis-inducing compounds

An In-depth Technical Guide on the Discovery and Synthesis of Novel Apoptosis-Inducing Compounds

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Dysregulation of this process is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Consequently, the discovery and development of novel small molecules that can modulate apoptosis represent a significant therapeutic strategy. This guide provides a comprehensive overview of the current approaches for discovering and synthesizing novel apoptosis-inducing compounds, with a focus on targeting key signaling pathways.

Key Apoptotic Signaling Pathways

There are two primary pathways through which apoptosis is initiated: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis.

The Intrinsic Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor deprivation. These signals lead to the activation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate the permeability of the mitochondrial outer membrane. Pro-apoptotic Bcl-2 proteins like Bax and Bak, upon activation, form pores in the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, subsequently activating downstream executioner caspases like caspase-3.

The Extrinsic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or tumor necrosis factor-alpha (TNF-α), to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins like FADD (Fas-associated death domain), which in turn recruit and activate pro-caspase-8. Activated caspase-8 can then directly activate downstream executioner caspases, such as caspase-3, or cleave the Bcl-2 family protein Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.

Discovery of Novel Apoptosis-Inducing Compounds

The discovery of new chemical entities that can induce apoptosis typically follows a structured workflow, starting from target identification and progressing through screening, hit validation, and lead optimization.

High-Throughput Screening (HTS)

HTS is a common starting point for identifying novel apoptosis inducers. Large libraries of small molecules are screened against a specific target or in a cell-based assay to identify "hits" that elicit the desired apoptotic response.

Experimental Protocol: Cell-Based HTS for Caspase-3/7 Activation

-

Cell Culture: Plate a cancer cell line (e.g., HeLa, Jurkat) in 384-well microplates at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Addition: Add compounds from a chemical library to the wells at a final concentration of 10 µM. Include a positive control (e.g., staurosporine) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plates for 24-48 hours.

-

Caspase-Glo 3/7 Assay: Add Caspase-Glo® 3/7 Reagent (Promega) to each well. This reagent contains a luminogenic caspase-3/7 substrate.

-

Luminescence Measurement: Incubate for 1 hour at room temperature and measure luminescence using a plate reader. An increase in luminescence indicates caspase-3/7 activation and apoptosis.

-

Data Analysis: Calculate the Z'-factor to assess assay quality. Identify hits as compounds that induce a signal significantly above the negative control.

Synthesis of Novel Apoptosis-Inducing Compounds

Once a hit compound is identified and validated, medicinal chemists synthesize analogs to improve its potency, selectivity, and pharmacokinetic properties. This process is known as lead optimization.

Example: Synthesis of a Betulinic Acid Derivative

Betulinic acid is a natural product with known anti-cancer and apoptosis-inducing properties. Its synthesis can be a starting point for creating more potent derivatives.

Experimental Protocol: Synthesis of a Betulinic Acid Amide Derivative

-

Activation of Carboxylic Acid: Dissolve betulinic acid (1 eq) in dry dichloromethane (DCM). Add oxalyl chloride (2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours.

-

Amide Coupling: In a separate flask, dissolve a desired amine (1.2 eq) and triethylamine (2.5 eq) in dry DCM. Cool the solution to 0°C.

-

Reaction: Slowly add the activated betulinic acid solution to the amine solution. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

-

Characterization: Confirm the structure of the final compound using NMR and mass spectrometry.

Data on Novel Apoptosis-Inducing Compounds

The following table summarizes data for a selection of recently discovered apoptosis-inducing compounds.

| Compound Class | Target | Model System | IC50 / EC50 | Reference |

| BH3 Mimetics | Bcl-2/Bcl-xL | OCI-Ly1 Cells | 5 nM (Navitoclax) | |

| IAP Antagonists | XIAP/cIAP1 | MDA-MB-231 Cells | 1.7 nM (Birinapant) | |

| TRAIL Agonists | DR4/DR5 | COLO 205 Cells | 0.5 ng/mL (Dulanermin) | |

| Mdm2-p53 Inhibitors | Mdm2 | SJSA-1 Cells | 9.3 nM (Nutlin-3a) |

Conclusion

The discovery and synthesis of novel apoptosis-inducing compounds remain a vibrant area of research with significant therapeutic potential. The integration of high-throughput screening, rational drug design, and sophisticated synthetic chemistry allows for the development of potent and selective modulators of apoptotic pathways. Future efforts will likely focus on identifying novel targets within the apoptotic machinery and developing compounds with improved drug-like properties to overcome clinical resistance and enhance patient outcomes.

The Role of Apoptosis Inhibitor 5 (API5) Signaling in Cancer Cell Survival and Proliferation: A Technical Guide

A Note on Terminology: The query specified "Apoptosis inducer 5 (AIFM5)". However, a thorough review of scientific literature indicates that the protein deeply implicated in apoptosis and cancer signaling is Apoptosis Inhibitor 5 (API5) , also known as AAC-11 or FIF. It is highly probable that "AIFM5" was a typographical error. This guide will, therefore, focus on the well-documented signaling pathways of API5 in cancer cells.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, enabling tumor cells to evade cell death and proliferate uncontrollably. Apoptosis Inhibitor 5 (API5) has emerged as a key anti-apoptotic protein that is frequently overexpressed in a variety of human cancers, including breast, lung, and cervical cancers.[1][2] High levels of API5 are often correlated with aggressive tumor behavior, resistance to therapy, and poor patient prognosis.[1] This technical guide provides an in-depth overview of the core signaling pathways of API5 in cancer cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways of API5 in Cancer Cells

API5 exerts its anti-apoptotic and pro-survival functions through multiple signaling pathways, primarily by inhibiting key effectors of apoptosis and promoting pro-growth signaling cascades.

Inhibition of E2F1-Induced Apoptosis

The transcription factor E2F1 plays a dual role in cell fate, promoting both cell cycle progression and apoptosis. API5 has been shown to suppress E2F1-mediated apoptosis without blocking its cell cycle-promoting functions.[3] While a direct physical interaction between API5 and E2F1 has not been demonstrated, API5 positively contributes to E2F1's transcriptional activity by enhancing its binding to target promoters.[3] This selective inhibition of E2F1's apoptotic function allows cancer cells to proliferate while avoiding cell death.

Prevention of Acinus-Mediated DNA Fragmentation

Acinus is a nuclear protein that, upon cleavage by caspase-3, participates in apoptotic DNA fragmentation.[4] API5 directly interacts with Acinus, preventing its cleavage and thereby inhibiting this critical step in the execution of apoptosis.[4]

Direct Inhibition of Caspase-2 Activation

Caspase-2 is an initiator caspase that can be activated by various cellular stresses. API5 has been identified as an endogenous and direct inhibitor of caspase-2.[5] Mechanistically, API5 binds to the caspase recruitment domain (CARD) of pro-caspase-2, which prevents its dimerization and subsequent activation.[6] This inhibition is specific to caspase-2, as API5 does not interact with the CARD domains of other caspases like caspase-9.[5]

Activation of the FGF2/FGFR1 Survival Pathway

API5 can promote cell survival by upregulating the Fibroblast Growth Factor 2 (FGF2) signaling pathway.[7] This leads to the activation of the FGF receptor 1 (FGFR1) and the downstream protein kinase C delta (PKCδ) and extracellular signal-regulated kinase (ERK) cascade.[8] Activated ERK then promotes the degradation of the pro-apoptotic protein BIM, further contributing to the survival of cancer cells.[8]

Quantitative Data on API5 Function in Cancer Cells

The following tables summarize quantitative data from various studies, illustrating the impact of API5 expression on cancer cell phenotype.

| Cell Line/Model | Experimental Condition | Parameter Measured | Result | Reference |

| MCF7 (Breast Cancer) | shRNA-mediated knockdown of API5 | Apoptosis (Etoposide-induced) | Increased sensitivity to apoptosis | [9] |

| H1299 (Lung Cancer) | siRNA-mediated knockdown of API5 | Cell Cycle Distribution | 23% increase in G1 phase cells | [10] |

| HeLa (Cervical Cancer) | Knockdown of API5 | Cell Growth Rate | Significantly decreased | [11] |

| CaSki (Cervical Cancer) | API5 Overexpression | Cell Proliferation | Significantly higher growth rate | [11] |

| Chemoresistant TNBC Xenograft (XBC-R) | Treatment with anti-API5 peptide | Apoptotic Cells (cleaved caspase-3 positive) | 12.5% in treated vs. 2.5% in untreated | [12] |

| Chemoresistant TNBC Xenograft (XBC-R) | Comparison with chemosensitive xenograft (XBC-S) | API5 mRNA expression in endothelial cells | >15-fold increase in XBC-R vs. XBC-S | [12] |

| Cell Line | API5 Modulation | Downstream Effector | Quantitative Change | Reference |

| HeLa | siRNA-mediated knockdown of API5 | Cyclin A protein level | ~50% decrease | [10] |

| API5-overexpressing cells | Treatment with FGFR1 inhibitor (SSR128129E) | pFGFR1 and pERK levels | 8- to 10-fold decrease | [13] |

| API5-overexpressing cells | Treatment with FGFR1 inhibitor (SSR128129E) | BIM protein level | >2-fold increase | [13] |

Experimental Protocols

Detailed methodologies for key experiments used to investigate the API5 signaling pathway are provided below.

Western Blotting for API5 and Pathway Proteins

This protocol is for the detection and quantification of API5 and associated signaling proteins (e.g., pERK, BIM, cleaved caspase-3) in cell lysates.

-

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (specific for API5, pERK, ERK, BIM, cleaved caspase-3, β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity and normalize to a loading control like β-actin.

-

Immunoprecipitation (IP) of API5 and Interacting Proteins

This protocol is for the isolation of API5 and its binding partners from cell lysates.

-

Materials:

-

Lysis buffer (non-denaturing, e.g., Triton X-100 based).

-

Primary antibody against API5 or the interacting protein.

-

Protein A/G agarose or magnetic beads.

-

Wash buffer.

-

Elution buffer.

-

-

Procedure:

-

Prepare cell lysate as described in the Western blotting protocol using a non-denaturing lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them three to five times with wash buffer.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Materials:

-

TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer).

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate).

-

Fluorescence microscope or flow cytometer.

-

-

Procedure (for adherent cells):

-

Grow cells on coverslips or in chamber slides.

-

Induce apoptosis using the desired treatment.

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with permeabilization solution for 2 minutes on ice.

-

Wash with PBS.

-

Incubate cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

-

Wash with PBS.

-

Mount coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using a fluorescence microscope.

-

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are activated during apoptosis.

-

Materials:

-

Caspase-3/7 activity assay kit (containing a specific substrate, e.g., DEVD-pNA or a fluorogenic substrate, and lysis buffer).

-

Microplate reader.

-

-

Procedure:

-

Plate cells in a 96-well plate and treat to induce apoptosis.

-

Add the caspase-3/7 reagent, which includes the cell lysis agent and the substrate, directly to the wells.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Calculate the fold-change in caspase activity relative to untreated control cells.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the API5 signaling pathways and a general experimental workflow for studying API5.

Conclusion

Apoptosis Inhibitor 5 is a multifaceted protein that plays a significant role in the survival and proliferation of cancer cells by interfering with key apoptotic pathways and promoting pro-survival signaling. Its overexpression in numerous cancers and its association with poor clinical outcomes underscore its potential as a therapeutic target. The detailed understanding of its signaling mechanisms and the experimental protocols outlined in this guide provide a foundation for further research into the development of novel anti-cancer strategies aimed at inhibiting API5 function.

References

- 1. mdpi.com [mdpi.com]

- 2. Altered expression of anti-apoptotic protein Api5 affects breast tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Api5 contributes to E2F1 control of the G1/S cell cycle phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Helical Repeat Structure of Apoptosis Inhibitor 5 Reveals Protein-Protein Interaction Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis inhibitor 5 is an endogenous inhibitor of caspase‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis Inhibitor 5: A Multifaceted Regulator of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Altered expression of Api5 affects breast carcinogenesis by modulating FGF2 signalling | bioRxiv [biorxiv.org]

- 8. API5 confers tumoral immune escape through FGF2-dependent cell survival pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Api5 Contributes to E2F1 Control of the G1/S Cell Cycle Phase Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. High expression of apoptosis protein (Api-5) in chemoresistant triple-negative breast cancers: an innovative target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Interplay of Caspases and Apoptosis-Inducing Factor (AIF) in Cell Death: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Apoptosis-Inducing Factor (AIF) is a mitochondrial flavoprotein classically recognized as a key executioner of caspase-independent programmed cell death. Upon lethal stimuli, AIF translocates from the mitochondrial intermembrane space to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation[1][2][3][4][5][6]. This pathway provides a crucial mechanism for cell elimination, particularly in contexts where the canonical caspase cascade is inhibited or dysfunctional. However, the demarcation between caspase-dependent and AIF-mediated pathways is not absolute. Emerging evidence reveals a complex and nuanced relationship, where caspases can, under specific circumstances, influence AIF release and function. This technical guide provides an in-depth exploration of the canonical AIF pathway, elucidates the critical points of crosstalk with caspase-mediated signaling, presents quantitative data from key studies, and details the experimental protocols required to investigate these intricate cell death mechanisms.

The Canonical AIF-Mediated Caspase-Independent Pathway

The primary and most well-understood function of AIF in cell death is its ability to execute apoptosis independently of caspase activation. This pathway is initiated by various cellular stresses that lead to Mitochondrial Outer Membrane Permeabilization (MOMP).

Mechanism:

-

Mitochondrial Sequestration: In healthy cells, AIF resides in the mitochondrial intermembrane space, where it also plays a vital role in maintaining the function of the respiratory chain[2][3].

-

Release and Translocation: Following a pro-apoptotic stimulus (e.g., DNA damage, oxidative stress), AIF is released from the mitochondria into the cytosol[7].

-

Nuclear Import: AIF then translocates to the nucleus. This process is facilitated by its nuclear localization signals[8].

-

Execution of Cell Death: Inside the nucleus, AIF binds to DNA and recruits other factors, such as histone H2AX and cyclophilin A, to form a "degradosome" complex. This complex is responsible for inducing peripheral chromatin condensation and large-scale DNA fragmentation (~50 kbp), ultimately leading to cell death[1][8]. Crucially, this process is not inhibited by pan-caspase inhibitors like z-VAD-fmk[1].

References

- 1. Apoptosis-Inducing Factor: Structure, Function, and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis-inducing factor - Wikipedia [en.wikipedia.org]

- 3. AIF-mediated caspase-independent cell death: molecular mechanisms | ANR [anr.fr]

- 4. search.library.uvic.ca [search.library.uvic.ca]

- 5. Apoptosis-inducing factor (AIF): key to the conserved caspase-independent pathways of cell death? | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 6. Chromatin Condensation Research | AIF, AIFM1 & DFFA Antibodies & Targets - Creative Biolabs [creativebiolabs.net]

- 7. What are Apoptosis inducing factor modulators and how do they work? [synapse.patsnap.com]

- 8. Apoptosis-inducing factor: a mitochondrial protein associated with metabolic diseases—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanisms of Programmed Cell Death: An In-depth Technical Guide to the Intrinsic and Extrinsic Apoptotic Pathways

For Researchers, Scientists, and Drug Development Professionals

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of this intricate process is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The orchestration of apoptosis is primarily governed by two distinct but interconnected signaling cascades: the intrinsic and extrinsic pathways. This technical guide provides a comprehensive exploration of these pathways, detailing their molecular mechanisms, key protein players, and the experimental methodologies used to investigate them. All quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using detailed diagrams.

The Intrinsic (Mitochondrial) Pathway of Apoptosis

The intrinsic pathway is initiated by a wide array of intracellular stress signals, including DNA damage, growth factor withdrawal, oxidative stress, and cytotoxic drugs.[1][2] These stimuli converge on the mitochondria, which act as a central integration point for pro- and anti-apoptotic signals.

A key regulatory hub of the intrinsic pathway is the B-cell lymphoma 2 (Bcl-2) family of proteins. This family comprises three functional sub-groups: the anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1), the pro-apoptotic effector proteins (Bax and Bak), and the pro-apoptotic BH3-only proteins (e.g., Bid, Bim, Puma, Noxa).[3][4][5] In healthy cells, the anti-apoptotic Bcl-2 proteins sequester the effector proteins, preventing their activation.[6] Upon receiving an apoptotic stimulus, BH3-only proteins are activated and either directly activate Bax and Bak or inhibit the anti-apoptotic Bcl-2 proteins, leading to the release and activation of Bax and Bak.[4][6]

Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[3][6] This critical event marks the "point of no return" in the intrinsic pathway, resulting in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[7] The most notable of these is cytochrome c.[8][9]

Once in the cytoplasm, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1).[10][11] This binding, in the presence of dATP/ATP, triggers a conformational change in Apaf-1, leading to its heptamerization and the formation of a wheel-like protein complex known as the apoptosome.[11][12][13] The apoptosome then recruits multiple molecules of pro-caspase-9, an initiator caspase.[10][14] The proximity of pro-caspase-9 molecules within the apoptosome facilitates their dimerization and auto-activation.[14] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis.[9][15] Another protein released from the mitochondria, Smac/DIABLO, promotes apoptosis by inhibiting the Inhibitor of Apoptosis Proteins (IAPs), which would otherwise suppress caspase activity.[16]

References

- 1. Enhanced caspase-8 recruitment to and activation at the DISC is critical for sensitisation of human hepatocellular carcinoma cells to TRAIL-induced apoptosis by chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Monitoring Caspase-3 Activation with a Multimodality Imaging Sensor in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. New insights into apoptosome structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of the composition, assembly kinetics and activity of native Apaf-1 apoptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosome - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Evidence for a Novel, Caspase-8-Independent, Fas Death Domain-Mediated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TRAIL induces apoptosis in triple-negative breast cancer cells with a mesenchymal phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Apoptosis Inducer 5 in Mitochondrial Outer Membrane Permeabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Inducer 5 (AIFL), also known as AIF-like or AIFM5, is a mitochondrial flavoprotein with homology to the well-characterized Apoptosis-Inducing Factor (AIF1). Residing primarily in the mitochondrial intermembrane space, AIFL has been identified as a pro-apoptotic factor. Its overexpression triggers a cascade of events leading to programmed cell death, hallmarked by mitochondrial outer membrane permeabilization (MOMP), the release of apoptogenic factors, and subsequent caspase activation. This technical guide provides an in-depth analysis of the current understanding of AIFL's effect on MOMP, detailing the molecular mechanisms, relevant experimental protocols, and quantitative data from key studies. The information presented herein is intended to serve as a valuable resource for researchers investigating mitochondrial-mediated apoptosis and for professionals involved in the development of novel therapeutics targeting these pathways.

Introduction: Apoptosis and the Central Role of Mitochondria

Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The intrinsic pathway of apoptosis is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which converge at the mitochondrial outer membrane to regulate its permeability. Mitochondrial outer membrane permeabilization (MOMP) is a critical, often irreversible step in this pathway, leading to the release of intermembrane space proteins such as cytochrome c and AIF into the cytosol. This release initiates a cascade of events, including the formation of the apoptosome and the activation of caspases, which are the executioners of apoptosis.

This compound (AIFL): A Mitochondrial Pro-Apoptotic Factor

AIFL is a human gene that shares homology with AIF1 and is ubiquitously expressed in human tissues[1]. The AIFL protein is predominantly localized to the mitochondria[1]. Structurally, AIFL possesses a characteristic Rieske domain and a pyridine nucleotide-disulfide oxidoreductase domain[1]. The pro-apoptotic function of AIFL has been primarily attributed to its N-terminal Rieske domain-containing segment (amino acids 1-190)[1].

Overexpression of AIFL has been demonstrated to induce apoptosis, characterized by an increase in cytoplasmic nucleosomes and a rise in the subdiploid cell population[1]. This pro-apoptotic activity is associated with key events at the mitochondrion, including the depolarization of the mitochondrial membrane and the release of cytochrome c into the cytosol[1]. These findings strongly suggest that AIFL acts at or upstream of MOMP.

The Effect of AIFL on Mitochondrial Outer Membrane Permeabilization (MOMP)

The precise mechanism by which AIFL induces MOMP is an area of active investigation. Current evidence indicates that AIFL's pro-apoptotic function is tied to its Rieske domain[1][2]. While direct interaction with core MOMP regulators of the Bcl-2 family, such as Bax and Bak, has not yet been definitively demonstrated for AIFL, its overexpression phenocopies the effects of pro-apoptotic Bcl-2 family members.

Signaling Pathway of AIFL-Induced Apoptosis

The overexpression of AIFL initiates a signaling cascade that culminates in caspase-dependent apoptosis. The pan-caspase inhibitor Z-VAD-fmk has been shown to inhibit AIFL-induced apoptosis, indicating that caspases are crucial downstream effectors[1]. The pathway can be summarized as follows:

References

- 1. Molecular cloning and characterization of a human AIF-like gene with ability to induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel Rieske-type protein derived from an apoptosis-inducing factor-like (AIFL) transcript with a retained intron 4 induces change in mitochondrial morphology and growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

Apoptosis Inhibitor 5 (API5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Inhibitor 5 (API5), also known as Anti-apoptosis clone 11 (AAC-11) and Fibroblast Growth Factor-2 Interacting Factor (FIF), is a ubiquitously expressed nuclear protein that plays a critical role in the regulation of programmed cell death and cell proliferation.[1] Overexpressed in numerous cancers, API5 has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of the chemical structure and diverse properties of API5, its mechanism of action, and detailed protocols for its study.

Chemical Structure and Properties of Apoptosis Inhibitor 5 (API5)

API5 is a protein, and its chemical structure is defined by its amino acid sequence and the resulting three-dimensional conformation. It is not a small molecule with a distinct chemical formula in the traditional sense.

Primary Structure and Physicochemical Properties

The human API5 protein consists of 524 amino acids.[2][3] Its physicochemical properties, calculated based on its amino acid sequence (UniProt ID: Q9BZZ5), are summarized in the table below.

| Property | Value | Reference |

| UniProt ID | Q9BZZ5 | [2][3] |

| Number of Amino Acids | 524 | [2][3] |

| Molecular Weight (Approx.) | 55 kDa | [4] |

| Theoretical Molecular Weight | 59754.38 Da | [Calculated using ProtParam based on UniProt sequence] |

| Theoretical pI | 5.53 | [Calculated using ProtParam based on UniProt sequence] |

| Extinction Coefficient | 31860 M⁻¹ cm⁻¹ (assuming all pairs of Cys form cystines) | [Calculated using ProtParam based on UniProt sequence] |

| 31610 M⁻¹ cm⁻¹ (assuming all Cys are reduced) | [Calculated using ProtParam based on UniProt sequence] | |

| Aliases | AAC-11, AAC11, FIF, MIG8, XAGL | [1][5][6] |

Three-Dimensional Structure and Functional Domains

The crystal structure of human API5 reveals an elongated, all-α-helical architecture. The structure is characterized by the presence of HEAT (Huntingtin, Elongation factor 3, A subunit of protein phosphatase 2A, and TOR1) and ARM (Armadillo-like) repeats, which are known to mediate protein-protein interactions. This structural arrangement suggests that API5 functions as a scaffold protein, facilitating the assembly of multi-protein complexes.[7][8]

Key structural and functional motifs within API5 include:

-

LxxLL motif: A conserved motif often involved in interactions with nuclear receptors.[5]

-

Heptad Leucine Repeat (HLR): A region that can mediate protein dimerization and oligomerization.[5]

-

Nuclear Localization Sequence (NLS): Directs the protein to the nucleus.[5]

-

Post-translational Modification Sites: API5 is subject to post-translational modifications, such as acetylation at lysine 251 (K251) and SUMOylation at lysine 404 (K404), which can regulate its stability and function.

Mechanism of Action and Signaling Pathways

API5 exerts its anti-apoptotic effects through multiple mechanisms, primarily by modulating key signaling pathways involved in programmed cell death.

Inhibition of Caspase-2 Activation

API5 is a direct endogenous inhibitor of caspase-2.[9][10] It physically interacts with the caspase recruitment domain (CARD) of pro-caspase-2, thereby preventing its dimerization and subsequent activation.[9][10] This inhibitory action is specific to the unprocessed form of caspase-2.[9][10]

Regulation of E2F1-Induced Apoptosis

The transcription factor E2F1 can induce both cell cycle progression and apoptosis. API5 has been shown to suppress E2F1-induced apoptosis.[11][12] While a direct physical interaction has not been demonstrated, API5 appears to modulate E2F1's transcriptional activity, promoting the expression of genes involved in cell survival over those that trigger apoptosis.[12]

Inhibition of Acinus-Mediated DNA Fragmentation

Acinus is a nuclear protein that plays a role in apoptotic chromatin condensation and DNA fragmentation. API5 interacts with Acinus and prevents its cleavage by caspases, thereby inhibiting its pro-apoptotic function.

Upregulation of FGF2/FGFR1 Signaling

API5 can interact with Fibroblast Growth Factor 2 (FGF2) and is involved in the FGF2/FGFR1 signaling pathway.[5][6] This pathway can promote cell survival by leading to the degradation of the pro-apoptotic protein Bim.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function and interactions of API5.

Co-Immunoprecipitation (Co-IP) of API5 and Interacting Proteins

This protocol is designed to isolate and identify proteins that interact with API5 within a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[10]

-

Anti-API5 antibody (and corresponding isotype control IgG).

-

Wash buffer (e.g., IP lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., 2x Laemmli sample buffer).

Procedure:

-

Cell Lysis:

-

Culture and harvest cells expressing endogenous or overexpressed API5.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Add protein A/G beads to the protein extract and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-API5 antibody or isotype control IgG to the pre-cleared lysate.

-

Incubate overnight at 4°C on a rotator.

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution:

-

Resuspend the washed beads in elution buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.

-

Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against API5 and the suspected interacting protein.

-

Caspase-2 Activity Assay

This assay measures the enzymatic activity of caspase-2, which is inhibited by API5.

Materials:

-

Cell lysate from cells treated with or without an apoptotic stimulus.

-

Caspase-2 substrate (e.g., Ac-VDVAD-pNA for colorimetric assay or VDVAD-AFC for fluorometric assay).[9]

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol).

-

96-well plate.

-

Microplate reader (spectrophotometer or fluorometer).

Procedure:

-

Prepare Cell Lysates:

-

Prepare cell lysates as described in the Co-IP protocol (Section 3.1.1).

-

Determine the protein concentration of each lysate.

-

-

Set up the Assay:

-

In a 96-well plate, add a consistent amount of protein lysate to each well.

-

Include appropriate controls (e.g., lysate from untreated cells, buffer only).

-

-

Initiate the Reaction:

-

Add the caspase-2 substrate to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorometric substrate.

-

-

Measurement:

-

Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 400/505 nm (for AFC).[9]

-

-

Data Analysis:

-

Compare the caspase-2 activity in different samples, normalizing to the protein concentration. A decrease in activity in the presence of API5 would be expected.

-

Conclusion

Apoptosis Inhibitor 5 is a multifaceted protein with a significant role in regulating cell survival and proliferation. Its overexpression in various cancers makes it a compelling target for the development of novel anti-cancer therapies. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the function of API5 and explore its therapeutic potential.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. uniprot.org [uniprot.org]

- 3. uniprot.org [uniprot.org]

- 4. E2F1 pathways to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Primary Structure Analysis of a Protein Using ProtParam (Theory) : Bioinformatics Virtual Lab III : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. API5 - Wikipedia [en.wikipedia.org]

- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Apoptosis inhibitor 5 is an endogenous inhibitor of caspase‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 11. mdpi.com [mdpi.com]

- 12. Api5 contributes to E2F1 control of the G1/S cell cycle phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

Unveiling Novel Cellular Targets of Apoptosis Inducer 5 (AIFM1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Inducer 5 (AIFM1), also known as Apoptosis-Inducing Factor Mitochondria-Associated 1, is a critical flavoprotein with a dual role in both cell survival and programmed cell death. While its function in caspase-independent apoptosis is well-documented, a comprehensive understanding of its full spectrum of cellular interactions remains an active area of research. This technical guide provides an in-depth exploration of novel cellular targets of AIFM1, presenting quantitative data from recent proteomic studies, detailed experimental protocols for identifying protein-protein interactions, and visual representations of key signaling pathways and workflows. This document aims to equip researchers and drug development professionals with the necessary knowledge to further investigate AIFM1 as a potential therapeutic target.

Introduction to this compound (AIFM1)

AIFM1 is a mitochondrial intermembrane space protein that plays a pivotal role in cellular life and death decisions. In healthy cells, it functions as an NADH oxidase, contributing to the proper assembly and function of the mitochondrial respiratory chain, particularly Complex I.[1] Upon receiving an apoptotic stimulus, AIFM1 is cleaved and translocates from the mitochondria to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, leading to caspase-independent cell death.[2] This translocation is a key event that shifts AIFM1's function from a pro-survival to a pro-apoptotic factor.

Novel Cellular Targets of AIFM1: A Quantitative Perspective

Recent advances in proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) and proximity labeling, have enabled the identification of a growing network of AIFM1-interacting proteins. These interactions shed light on its diverse cellular functions beyond apoptosis.

AIFM1 Interactome: Quantitative Data

The following table summarizes key interacting partners of AIFM1 identified through various quantitative proteomic approaches.

| Interacting Protein | Gene Symbol | Cellular Localization | Method of Identification | Quantitative Value | Reference |

| MIA40/CHCHD4 | CHCHD4 | Mitochondrial Intermembrane Space | Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) = 0.18 µM | [3] |

| Cytochrome c oxidase subunit 2 | MT-CO2 | Mitochondrial Inner Membrane | Cross-linking Mass Spectrometry (XL-MS) | N/A | [4] |

| Cytochrome c oxidase subunit 6B1 | COX6B1 | Mitochondrial Inner Membrane | Cross-linking Mass Spectrometry (XL-MS) | N/A | [4] |

| Cytochrome c oxidase subunit 6C | COX6C | Mitochondrial Inner Membrane | Cross-linking Mass Spectrometry (XL-MS) | N/A | [4] |

| NDUFA4 | NDUFA4 | Mitochondrial Inner Membrane | Cross-linking Mass Spectrometry (XL-MS) | N/A | [4] |

| NADH:ubiquinone oxidoreductase subunit S5 | NDUFS5 | Mitochondria | Co-immunoprecipitation | N/A | [3] |

| Adenylate Kinase 2 | AK2 | Mitochondrial Intermembrane Space | Label-Free Quantification Mass Spectrometry | Peptide Intensity Ratio | [5] |

| Eukaryotic translation initiation factor 3 subunit G | EIF3G | Cytosol | Not Specified | N/A | [2] |

Experimental Protocols for Identifying AIFM1 Interactors

The identification of novel cellular targets of AIFM1 relies on robust experimental methodologies. This section provides detailed protocols for key techniques used to study protein-protein interactions.

Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)

This technique is used to isolate a protein of interest and its binding partners from a cell lysate.

Protocol:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Centrifuge and collect the pre-cleared lysate.

-

Incubate the lysate with an antibody specific to AIFM1 or a control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine or SDS-PAGE sample buffer).

-

-

Mass Spectrometry:

-

Run the eluted proteins on an SDS-PAGE gel and perform an in-gel digest with trypsin.

-

Alternatively, perform an in-solution digest of the eluted proteins.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify proteins and quantify their abundance using appropriate software.

-

Proximity Labeling (e.g., BioID) followed by Mass Spectrometry

Proximity labeling techniques identify proteins in close proximity to a protein of interest in living cells.

Protocol:

-

Generation of Fusion Construct:

-

Clone the coding sequence of AIFM1 into a vector containing a promiscuous biotin ligase (e.g., BirA) to generate an AIFM1-BirA fusion protein.

-

-

Cell Transfection and Biotin Labeling:

-

Transfect the AIFM1-BirA* construct into the desired cell line.

-

Establish a stable cell line expressing the fusion protein.

-

Supplement the cell culture medium with biotin for 18-24 hours to allow for biotinylation of proximal proteins.

-

-

Cell Lysis and Streptavidin Pulldown:

-

Lyse the cells under denaturing conditions to disrupt protein-protein interactions but preserve the biotinylation.

-

Incubate the lysate with streptavidin-coated beads to capture biotinylated proteins.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the biotinylated proteins from the beads.

-

-

Mass Spectrometry:

-

Analyze the eluted proteins by LC-MS/MS to identify the proximal interactome of AIFM1.

-

Visualizing AIFM1 Signaling Pathways and Workflows

Diagrams are essential for understanding the complex cellular processes involving AIFM1. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.

AIFM1-Mediated Caspase-Independent Apoptosis Pathway

Caption: AIFM1-mediated caspase-independent apoptosis signaling pathway.

Experimental Workflow for Co-Immunoprecipitation Mass Spectrometry

Caption: A streamlined workflow for Co-IP/MS to identify AIFM1 interactors.

AIFM1's Role in Mitochondrial Respiratory Chain Assembly

Caption: The role of AIFM1 in the import and assembly of Complex I subunit NDUFS5.

Conclusion and Future Directions

The identification of novel cellular targets of AIFM1 has expanded our understanding of its functions beyond apoptosis, implicating it in crucial processes such as mitochondrial bioenergetics and protein import. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the intricate network of AIFM1 interactions. Future studies employing advanced proteomic techniques, such as proximity labeling with engineered ascorbate peroxidase (APEX) or BioID2, will likely uncover an even broader range of transient and spatially-resolved interactions. A deeper understanding of the AIFM1 interactome will be instrumental in developing targeted therapies for diseases where its function is dysregulated, including neurodegenerative disorders and cancer.

References

- 1. AIFM1 is a component of the mitochondrial disulfide relay that drives complex I assembly through efficient import of NDUFS5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. AIFM1 is a component of the mitochondrial disulfide relay that drives complex I assembly through efficient import of NDUFS5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

Early-Stage Research on Apoptosis Inducer AI-5 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Cytotoxicity Data of AI-5

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 72 | 15.8 ± 1.9 |

| MCF-7 | Breast Adenocarcinoma | 72 | 28.4 ± 3.5 |

| Jurkat | T-cell Leukemia | 48 | 9.2 ± 1.1 |

| A549 | Lung Carcinoma | 72 | 45.1 ± 5.2 |

IC50 values were determined using the MTT assay and represent the mean ± standard deviation from three independent experiments.

| AI-5 Concentration (µM) | Incubation Time (h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Control) | 72 | 3.1 ± 0.5 | 1.5 ± 0.3 |

| 10 | 72 | 25.7 ± 2.8 | 8.9 ± 1.2 |

| 20 | 72 | 48.2 ± 4.1 | 15.3 ± 2.0 |

| 40 | 72 | 65.9 ± 5.4 | 22.7 ± 2.5 |

Percentages of apoptotic cells were determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis. Data are presented as mean ± standard deviation.

| AI-5 Concentration (µM) | Incubation Time (h) | Relative Caspase-3 Activity | Relative Caspase-8 Activity | Relative Caspase-9 Activity |

| 0 (Control) | 48 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| 20 | 48 | 4.8 ± 0.6 | 1.2 ± 0.2 | 4.5 ± 0.5 |

Caspase activity was measured using fluorometric assays and is expressed as fold-change relative to the untreated control. Data represent the mean ± standard deviation.

Signaling Pathways and Experimental Workflows

Figure 2: The Intrinsic (Mitochondrial) Apoptosis Pathway.

Figure 3: The Extrinsic (Death Receptor) Apoptosis Pathway.

Detailed Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well cell culture plates

-

Cancer cell lines (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][6]

-

Materials:

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Harvest cells, including the supernatant, by trypsinization and centrifugation (1,500 rpm for 5 minutes).

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples within one hour using a flow cytometer.

-

Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins in the apoptosis pathway, such as caspases.

-

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

Protocol:

-

Lyse the treated and control cells with RIPA buffer on ice.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system and perform densitometric analysis to quantify protein expression relative to a loading control (e.g., β-actin).

-

References

In vitro models for studying Apoptosis inducer 5

- 1. Apoptosis Inhibitor 5: A Multifaceted Regulator of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Apoptosis-inducing factor - Wikipedia [en.wikipedia.org]

- 4. Apoptosis-inducing factor: a mitochondrial protein associated with metabolic diseases—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AIFM1 - Wikipedia [en.wikipedia.org]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. Apoptosis-Inducing Factor: Structure, Function, and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Apoptosis Inducer 5 vs. Apoptosis Inhibitor 5 (API5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Apoptosis Inhibitor 5 (API5), a critical regulator of programmed cell death. It addresses the common point of confusion regarding "Apoptosis Inducer 5" versus "Apoptosis Inhibitor 5 (API5)," details the molecular pathways governed by API5, presents quantitative data on its function, and outlines key experimental protocols for its study.

Clarification: "this compound" vs. Apoptosis Inhibitor 5 (API5)

A review of scientific literature indicates that "this compound" is not a recognized or standard nomenclature for a specific protein . The term likely arises from a misunderstanding or misnomer. In contrast, Apoptosis Inhibitor 5 (API5) is a well-characterized, evolutionarily conserved protein that plays a crucial anti-apoptotic role.[1]

API5, also known as Anti-Apoptosis Clone 11 (AAC-11) or Fibroblast Growth Factor-2 Interacting Factor (FIF), is a 55 kDa nuclear scaffold protein that has garnered significant attention for its role in cancer.[2][3][4] Elevated levels of API5 are often associated with aggressive tumors, resistance to therapy, and poor patient prognosis.[2][3] This guide will focus exclusively on the scientifically established Apoptosis Inhibitor 5 (API5).

Molecular Profile of API5

Structure and Domains

API5 possesses a unique, elongated, all-helical structure, which facilitates its function as a scaffold for protein-protein interactions.[5][6] Its structure is characterized by an N-terminal half with HEAT repeats and a C-terminal half with ARM (Armadillo-like) repeats.[6] Key functional modules within API5 include:

-

LxxLL Motif: A conserved motif often found in nuclear receptor cofactors.[5][6]

-

Heptad Leucine Repeat (Leucine Zipper Domain): A region that mediates protein dimerization and other interactions.[5][7]

-

Nuclear Localization Sequence (NLS): Directs the protein to the nucleus where it primarily functions.[5][7]

Core Signaling Pathways of API5

API5 exerts its anti-apoptotic effects through multiple, interconnected signaling pathways. It acts as a central node, regulating cell death, proliferation, and immune response.

Inhibition of E2F1-Mediated Apoptosis

The E2F1 transcription factor is a critical regulator of the cell cycle, but its deregulation can also trigger apoptosis.[8] API5 functions as a potent suppressor of E2F1-induced apoptosis.[8][9] It acts downstream of E2F1, inhibiting its apoptotic function without generally blocking E2F-dependent transcription of cell cycle genes.[5][8] This selective inhibition allows cancer cells with deregulated E2F1 to proliferate while avoiding cell death, a crucial step in tumorigenesis.[5][9]

Direct Inhibition of Caspase-2

API5 is an endogenous, direct inhibitor of caspase-2, an initiator caspase involved in some apoptotic pathways.[10][11] Mechanistically, API5 binds directly to the Caspase Activation and Recruitment Domain (CARD) of pro-caspase-2.[2][11] This interaction prevents the dimerization and subsequent activation of caspase-2, thereby halting the downstream apoptotic cascade.[2][10]

Regulation of the FGF2/FGFR1 Signaling Axis

API5 is a known interactor of Fibroblast Growth Factor 2 (FGF2).[2][12] This interaction is pivotal for API5's role in promoting cell survival and conferring tumoral immune escape.[13][14] API5 upregulates FGF2 signaling, which activates two major downstream pro-survival pathways:

-

RAS-ERK Pathway: Activation of the FGFR1/PKCδ/ERK pathway leads to the phosphorylation and subsequent proteasomal degradation of the pro-apoptotic BH3-only protein BIM.[13][14][15][16]

-

PI3K-AKT Pathway: The FGF2-activated PDK1-Akt/cMYC signaling cascade promotes cell proliferation and transformation.[17][18]

The multifaceted anti-apoptotic functions of API5 are summarized in the signaling diagram below.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Apoptosis Inhibitor 5: A Multifaceted Regulator of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. genecards.org [genecards.org]

- 5. mdpi.com [mdpi.com]

- 6. Helical Repeat Structure of Apoptosis Inhibitor 5 Reveals Protein-Protein Interaction Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional Identification of Api5 as a Suppressor of E2F-Dependent Apoptosis In Vivo | PLOS Genetics [journals.plos.org]

- 9. Functional identification of Api5 as a suppressor of E2F-dependent apoptosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis inhibitor 5: Role in the inhibition of caspase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. API5 apoptosis inhibitor 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Regulation of mRNA export through API5 and nuclear FGF2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. API5 confers tumoral immune escape through FGF2-dependent cell survival pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. API5 confers tumoral immune escape through FGF2-dependent cell survival pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. aacrjournals.org [aacrjournals.org]

- 17. biorxiv.org [biorxiv.org]

- 18. biorxiv.org [biorxiv.org]

Natural Compounds: A Potent Source for Inducing Apoptosis in Cancer Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel and effective anti-cancer therapies has led researchers to explore the vast repository of natural compounds. These phytochemicals, derived from a multitude of plant sources, present a rich and diverse chemical space for the discovery of agents that can selectively induce programmed cell death, or apoptosis, in cancer cells. This technical guide provides a comprehensive overview of the core mechanisms by which natural compounds trigger apoptosis, detailed experimental protocols for assessing their efficacy, and a quantitative analysis of their effects on key signaling pathways.

The Apoptotic Machinery: A Primer

Apoptosis is an evolutionarily conserved, energy-dependent process essential for normal tissue homeostasis by eliminating damaged or unwanted cells. Its dysregulation is a hallmark of cancer, enabling tumor cells to evade death and proliferate uncontrollably. There are two primary, interconnected pathways that converge to execute apoptosis: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

-

The Intrinsic Pathway: This pathway is initiated by intracellular stress signals such as DNA damage, oxidative stress, or growth factor deprivation. These signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.

-

The Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This ligation leads to the recruitment of adaptor proteins, such as FADD, forming the death-inducing signaling complex (DISC). The DISC facilitates the activation of the initiator caspase-8.

Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7. These proteases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.

Natural Compounds as Modulators of Apoptosis

A diverse array of natural compounds has been demonstrated to induce apoptosis in various cancer cell lines. These compounds often exert their effects by targeting specific components of the apoptotic signaling pathways. This section details the mechanisms of action and quantitative effects of several well-characterized natural apoptosis inducers.

Curcumin

Curcumin, a polyphenol derived from the rhizome of Curcuma longa, has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis in a variety of cancer cell types by modulating multiple signaling pathways.

Quantitative Effects of Curcumin on Apoptosis:

| Cancer Cell Line | IC50 Value (µM) | Treatment Duration (h) | Apoptosis Induction (%) | Key Molecular Changes |

| MCF-7 (Breast) | 1.32 - 20 | 24 - 72 | 20.52% (20 µM, 24h), 36.25% (20 µM, 72h)[1] | Increased Bax/Bcl-2 ratio, activation of caspase-3 and -9.[1][2] |

| H460 (Lung) | 23.5 | 24 | 33% (5 µM of A17, a curcumin analog)[3] | Upregulation of BAX, cleaved caspase-3, and cleaved PARP; downregulation of Bcl-2.[3] |

| HepG2 (Liver) | ~15-20 | 48 | Not specified | Increased Bax expression. |

Resveratrol

Resveratrol, a stilbenoid found in grapes, berries, and peanuts, has garnered significant attention for its chemopreventive and therapeutic potential. It induces apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases.

Quantitative Effects of Resveratrol on Apoptosis:

| Cancer Cell Line | IC50 Value (µM) | Treatment Duration (h) | Apoptosis Induction (%) | Key Molecular Changes |

| HCT116 (Colon) | 50 - 170 | 24 - 72 | Not specified | Increased cleaved caspase-9, -7, and PARP.[4] |

| Caco-2 (Colon) | 120 - 130 | 24 - 72 | Not specified | Increased cleaved caspase-9, -7, and PARP.[4] |

| SW480 (Colon) | ~30 | 72 | 59.8% (30 µM, 48h)[5] | Not specified |

Quercetin

Quercetin is a flavonoid ubiquitously present in fruits and vegetables. It exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis through the modulation of key regulatory proteins.

Quantitative Effects of Quercetin on Apoptosis:

| Cancer Cell Line | IC50 Value (µg/ml) | Treatment Duration (h) | Apoptosis Induction (%) | Key Molecular Changes |

| A549 (Lung) | 5.14 - 8.65 | 24 - 72 | 24.58% (1.2 µmol/l, 72h)[6] | Increased Bax/Bcl-2 ratio, activation of caspase-3.[7][8] |

| CT-26 (Colon) | Not specified | Not specified | Significant increase at 120 µM[9] | Not specified |

| LNCaP (Prostate) | Not specified | Not specified | Significant increase at 120 µM[9] | Not specified |

Epigallocatechin Gallate (EGCG)

EGCG is the most abundant catechin in green tea and is recognized for its potent antioxidant and anti-cancer activities. It induces apoptosis by modulating various signaling pathways, including the PI3K/Akt pathway.

Quantitative Effects of EGCG on Apoptosis:

| Cancer Cell Line | IC50 Value (µM) | Treatment Duration (h) | Apoptosis Induction (%) | Key Molecular Changes |

| A549 (Lung) | 25 - 28.34 | 72 | Significant increase at 40 µM[10] | Increased Bax/Bcl-2 ratio, activation of caspase-3.[10][11] |

| H1299 (Lung) | 20 - 27.63 | 72 | Significant increase at 40 µM[10] | Decreased p-PI3K and p-Akt levels.[12] |

Genistein

Genistein, an isoflavone found in soy products, has been shown to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis.

Quantitative Effects of Genistein on Apoptosis:

| Cancer Cell Line | IC50 Value (µM) | Treatment Duration (h) | Apoptosis Induction (%) | Key Molecular Changes |

| LNCaP (Prostate) | ~50 | 72 | ~2.5 to 4-fold increase in early apoptosis[13] | Upregulation of p21, downregulation of PLK-1.[13] |

| PC-3 (Prostate) | ~50 | 72 | ~2.5 to 4-fold increase in early apoptosis[13] | Upregulation of p21, downregulation of PLK-1.[13] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling molecules and the logical flow of experiments is crucial for understanding the mechanisms of natural compound-induced apoptosis. The following diagrams, generated using Graphviz (DOT language), illustrate these concepts.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the natural compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Harvesting: After treatment with the natural compound, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, β-actin as a loading control) overnight at 4°C. Recommended antibody dilutions are typically provided by the manufacturer (e.g., 1:1000).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted 1:2000-1:5000) for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.

Conclusion

Natural compounds represent a promising frontier in the development of novel anti-cancer therapies. Their ability to induce apoptosis through the modulation of specific signaling pathways provides a strong rationale for their continued investigation. The in-depth technical understanding of their mechanisms of action, coupled with robust and standardized experimental methodologies, is paramount for translating these promising natural agents from the laboratory to the clinic. This guide provides a foundational framework for researchers and drug development professionals to systematically evaluate the apoptotic potential of natural compounds and to advance the most promising candidates towards clinical application.

References

- 1. Curcumin inhibits MCF-7 cells by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curcumin reduces mitomycin C resistance in breast cancer stem cells by regulating Bcl-2 family-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 6. brieflands.com [brieflands.com]

- 7. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. contentful.com [contentful.com]

- 10. europeanreview.org [europeanreview.org]

- 11. Epigallocatechin gallate from green tea exhibits potent anticancer effects in A-549 non-small lung cancer cells by inducing apoptosis, cell cycle arrest and inhibition of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptotic Effects of Genistein, Biochanin-A and Apigenin on LNCaP and PC-3 Cells by p21 through Transcriptional Inhibition of Polo-like Kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for inducing apoptosis in vitro with Apoptosis inducer 5

Topic: Investigating the Role of Apoptosis Inhibitor 5 (API5) in the Regulation of Apoptosis In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. The caspase family of proteases plays a central role in executing the apoptotic program. Apoptosis Inhibitor 5 (API5), also known as AAC-11 or FIF, is a protein that has been identified as a key regulator of this process. Contrary to what its name might suggest if misinterpreted, API5 functions as an inhibitor of apoptosis, primarily through its interaction with caspase-2.[1]

These application notes provide a detailed overview of API5's mechanism of action and a comprehensive protocol for studying its anti-apoptotic effects in vitro. The protocol outlines a general workflow for inducing apoptosis in a cell line and subsequently evaluating the inhibitory potential of API5.

Mechanism of Action of Apoptosis Inhibitor 5 (API5)

API5 has been shown to directly interact with the pro-domain of caspase-2, an initiator caspase involved in certain apoptotic pathways.[1] This interaction prevents the dimerization and subsequent activation of caspase-2, thereby blocking downstream apoptotic signaling.[1] Specifically, API5 has been shown to protect cells from apoptosis induced by pore-forming toxins, a process where caspase-2 plays a crucial role.[1] However, it appears to be ineffective against apoptosis triggered by genotoxic stress, suggesting a context-specific role in apoptosis regulation.[1]

The signaling pathway can be summarized as follows:

Caption: Mechanism of API5-mediated apoptosis inhibition.

Quantitative Data